molecular formula C16H24N4O4S B2800701 1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea CAS No. 1796796-50-3

1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea

Cat. No.: B2800701
CAS No.: 1796796-50-3
M. Wt: 368.45
InChI Key: PEOSGMGCIQPFBP-UHFFFAOYSA-N
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Description

1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperidine ring, a benzoyl group, and a methanesulfonamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride or similar reagents.

    Addition of the Methanesulfonamido Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.

    Final Urea Formation: The final step involves the reaction of the intermediate with dimethylamine to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methanesulfonamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperidine: Shares the piperidine and benzoyl groups but lacks the methanesulfonamido and urea functionalities.

    3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring and benzoyl group but differs in the isoxazole moiety.

Uniqueness

1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[4-(methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-19(2)16(22)17-13-8-10-20(11-9-13)15(21)12-4-6-14(7-5-12)18-25(3,23)24/h4-7,13,18H,8-11H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOSGMGCIQPFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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